molecular formula C13H15N3O2 B2576855 N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenoxyacetamide CAS No. 1170440-30-8

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenoxyacetamide

Cat. No.: B2576855
CAS No.: 1170440-30-8
M. Wt: 245.282
InChI Key: KQONPPFVSHVTND-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenoxyacetamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenoxyacetamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-1H-pyrazol-5-yl)-2-phenoxyacetamide
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • N-(1,3-dimethyl-1H-pyrazol-5-yl)methylamine

Uniqueness

N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-phenoxyacetamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its phenoxyacetamide moiety contributes to its potential as an enzyme inhibitor and its diverse applications in scientific research .

Properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-10-8-12(16(2)15-10)14-13(17)9-18-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQONPPFVSHVTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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